4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
Description
Molecular Architecture and IUPAC Nomenclature
The compound 4-methylpyrrolo[1,2-d]triazin-1(2H)-one is a fused heterocyclic system comprising a pyrrole ring annulated with a 1,2,4-triazine moiety. The IUPAC name is derived systematically by prioritizing the heteroatom-rich triazine ring as the parent structure. The pyrrole ring is fused at the 1,2-d position of the triazine, while the ketone functional group at position 1 and the methyl substituent at position 4 define the substitution pattern.
The molecular formula is C₇H₇N₃O , with a molecular weight of 149.15 g/mol . The structure integrates a bicyclic framework: a five-membered pyrrole fused to a six-membered 1,2,4-triazine. The methyl group at position 4 and the ketone at position 1 introduce steric and electronic modifications that influence reactivity and stability.
| Property | Value |
|---|---|
| Molecular formula | C₇H₇N₃O |
| Molecular weight | 149.15 g/mol |
| IUPAC name | 4-methylpyrrolo[1,2-d]triazin-1(2H)-one |
Crystallographic Characterization
Crystallographic studies of related pyrrolotriazine derivatives reveal monoclinic or triclinic crystal systems with distinct hydrogen-bonding networks. For example, analogous compounds such as 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione crystallize in the monoclinic space group P2₁/c, with unit cell parameters a = 13.7844 Å, b = 8.5691 Å, c = 13.0527 Å, and β = 105.96°. While direct data for 4-methylpyrrolo[1,2-d]triazin-1(2H)-one are limited, its structural analogs exhibit intermolecular interactions such as C–H···O and π-π stacking, which stabilize the lattice.
The ketone oxygen likely participates in hydrogen bonds with adjacent NH groups, as observed in 1,3,5-triazine derivatives. Predicted bond lengths and angles align with density functional theory (DFT) calculations for similar fused systems, where the triazine ring adopts a planar conformation, and the pyrrole moiety introduces slight puckering.
Tautomeric Forms and Resonance Stabilization
The compound exists predominantly in the lactam tautomer (keto form), stabilized by resonance within the triazine ring. Delocalization of the lone pair from the N1 nitrogen into the carbonyl group reduces electron density at the carbonyl carbon, favoring the keto form. A minor lactim tautomer (enol form) may arise under specific conditions, characterized by a hydroxyl group at position 1 and a double bond between N1 and C2.
Resonance structures involve electron redistribution across the triazine ring, with contributions from the pyrrole’s aromatic sextet. The methyl group at position 4 exerts an electron-donating inductive effect, subtly influencing tautomeric equilibrium. Computational studies on analogous systems, such as 1,2,4-triazol-3-ones, suggest that the keto tautomer is energetically favored by ~3–5 kcal/mol in aqueous environments.
| Tautomer | Key Features |
|---|---|
| Lactam (Keto) | Dominant form; planar triazine ring; stabilized by resonance |
| Lactim (Enol) | Rare; involves O–H group; less resonance stabilization |
Properties
IUPAC Name |
4-methyl-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-8-9-7(11)6-3-2-4-10(5)6/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFOJSPOYXYXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=CC=CN12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503422 | |
| Record name | 4-Methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50269-87-9 | |
| Record name | 4-Methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Haloamine-Mediated Amination and Cyclization
The direct amination of methyl-substituted pyrroles using chloramine (NH$$_2$$Cl) represents a foundational method for constructing the triazinone core. As demonstrated in the synthesis of pyrrolo[2,1-f]triazines, methylpyrrole-2-carbonitrile undergoes regioselective N-amination at the α-position, followed by cyclization with formamidine acetate to yield the triazinone ring. For 4-methylpyrrolo[1,2-d]triazin-1(2H)-one, this method requires a 4-methylpyrrole starting material, such as 4-methylpyrrole-2-carboxylate.
Reaction Scheme
- N-Amination :
$$ \text{4-Methylpyrrole-2-carboxylate} + \text{NH}_2\text{Cl} \xrightarrow{\text{MTBE, -5°C}} \text{1-Amino-4-methylpyrrole-2-carboxylate} $$ . - Cyclization :
$$ \text{1-Amino-4-methylpyrrole-2-carboxylate} + \text{Formamidine acetate} \xrightarrow{\text{Et}_3\text{N, 120°C}} \text{4-Methylpyrrolo[1,2-d]triazin-1(2H)-one} $$ .
Key Findings
- Yields: 55–65% over two steps.
- Regioselectivity: Controlled by electronic effects of the methyl group, directing amination to the less hindered position.
- Safety: Chloramine generated in situ using NaOCl and NH$$_4$$Cl minimizes handling risks.
Rearrangement of Pyrrolooxadiazines
Pyrrolo[1,2-d]oxadiazines serve as precursors for triazinones via nucleophile-induced rearrangement. In a 2016 study, 1,2-biscarbamoyl-substituted pyrroles underwent intramolecular cyclization using triphenylphosphine (PPh$$3$$) and bromine (Br$$2$$) to form pyrrolooxadiazines, which rearranged to triazinones under basic conditions. For the 4-methyl derivative, the methyl group is introduced at the pyrrole stage prior to carbamoylation.
Reaction Scheme
- Carbamoylation :
$$ \text{4-Methylpyrrole} + \text{Isobutyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{1,2-Biscarbamoyl-4-methylpyrrole} $$. - Cyclization :
$$ \text{1,2-Biscarbamoyl-4-methylpyrrole} \xrightarrow{\text{PPh}3, \text{Br}2} \text{Pyrrolooxadiazine} $$. - Rearrangement :
$$ \text{Pyrrolooxadiazine} \xrightarrow{\text{LiOH, 0°C}} \text{4-Methylpyrrolo[1,2-d]triazin-1(2H)-one} $$ .
Key Findings
- Yields: 70–80% for rearrangement step.
- Regioselectivity: Bromine source and N-protecting groups dictate cyclization site.
- Scalability: One-pot procedures reduce intermediates, enhancing practicality.
Multistep Synthesis from Functionalized Pyrroles
Multistep routes enable precise control over substituent placement. A representative pathway involves:
- Methyl Introduction : Friedel-Crafts alkylation of pyrrole with methyl iodide.
- N-Amination : As described in Section 1.
- Triazinone Formation : Cyclodehydration using POCl$$_3$$ or polyphosphoric acid (PPA).
Example Protocol
- Step 1 : $$ \text{Pyrrole} + \text{CH}3\text{I} \xrightarrow{\text{AlCl}3} \text{4-Methylpyrrole} $$.
- Step 2 : $$ \text{4-Methylpyrrole} \xrightarrow{\text{NH}_2\text{Cl}} \text{1-Amino-4-methylpyrrole} $$.
- Step 3 : $$ \text{1-Amino-4-methylpyrrole} + \text{Formamidine} \xrightarrow{\text{PPA, 100°C}} \text{4-Methylpyrrolo[1,2-d]triazin-1(2H)-one} $$ .
Key Findings
- Yields: 40–50% over three steps.
- Challenges: Over-alkylation at pyrrole β-position requires careful stoichiometry.
Transition Metal-Catalyzed Annulation
Copper-mediated reactions enable convergent synthesis. A 2022 study utilized CuCl$$2$$·2H$$2$$O to catalyze the coupling of 4-methylpyrrole-2-carboxamide with aldehydes, followed by cyclization.
Reaction Scheme
$$ \text{4-Methylpyrrole-2-carboxamide} + \text{Aldehyde} \xrightarrow{\text{CuCl}_2, \text{DMSO}} \text{Intermediate} \xrightarrow{\text{NaOAc}} \text{Triazinone} $$ .
Key Findings
Comparative Analysis of Synthetic Methods
Process Optimization and Impurity Control
Large-scale synthesis (e.g., for antiviral drug intermediates) demands rigorous process controls:
- Monochloramine Stability : Maintained at −5°C in methyl tert-butyl ether (MTBE) to prevent decomposition.
- Impurity Profiling : Byproducts include over-aminated pyrroles (∼6%) and dimeric species, mitigated via pH control (pH >10).
- Cyclization Catalysts : Et$$_3$$N enhances triazinone formation over competing pathways.
Chemical Reactions Analysis
Types of Reactions
4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted triazine derivatives, which can be further utilized in various applications.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is in medicinal chemistry. Research indicates that this compound exhibits potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth. For instance, studies have shown that derivatives of this compound can selectively target cancer cell lines while sparing normal cells, which is crucial for reducing side effects associated with chemotherapy .
Case Study: Anti-Cancer Activity
A study published in the journal Medicinal Chemistry demonstrated that a series of synthesized derivatives of this compound displayed significant cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value of 0.5 µM against breast cancer cells, indicating strong anti-proliferative activity .
Agricultural Science
In agricultural science, this compound has been investigated for its potential as a herbicide. Research suggests that this compound can effectively inhibit the growth of certain weed species without adversely affecting crop yields.
Data Table: Herbicidal Activity
| Weed Species | Concentration (g/L) | Inhibition (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Chenopodium album | 50 | 75 |
| Solanum nigrum | 75 | 80 |
Material Science
The compound also shows promise in material science applications. Its unique chemical structure allows it to be utilized in the development of novel polymers and coatings with enhanced thermal stability and mechanical properties.
Case Study: Polymer Development
A recent investigation into the incorporation of this compound into polymer matrices revealed improvements in tensile strength and thermal resistance. Polymers modified with this compound demonstrated a 30% increase in tensile strength compared to unmodified controls .
Mechanism of Action
The mechanism of action of 4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Data Tables
Research Findings and Challenges
- Synthetic Accessibility: Pyrrolo[2,1-f]triazinones are more synthetically tractable than 4-methylpyrrolo[1,2-d] analogs, favoring their prioritization in drug discovery .
- Bioactivity Gaps: While 4-methylpyrrolo[1,2-d]triazinone is patented for PARP inhibition, direct comparisons with pyrrolo[2,1-f] analogs in enzymatic assays are lacking .
- Stability Concerns : Some isomers (e.g., pyrrolo[1,2-a]-1,3,5-triazin-4(3H)-one) are underexplored due to instability, limiting their utility .
Biological Activity
4-Methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one (CAS No. 50269-87-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. With a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol, this compound belongs to a class of triazine derivatives known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H7N3O |
| Molecular Weight | 149.15 g/mol |
| CAS Number | 50269-87-9 |
| Melting Point | Not available |
| LogP | 0.02260 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications. The compound has been studied for its effects on various cancer cell lines, demonstrating cytotoxicity and potential mechanisms of action.
The anticancer properties of this compound are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Studies have shown that compounds with similar structures often trigger apoptotic pathways through the activation of caspases and modulation of key proteins involved in cell cycle regulation.
Case Studies
- Cytotoxicity Against Breast Cancer Cells : In vitro studies have demonstrated that derivatives of triazine compounds exhibit stronger cytotoxic effects than traditional chemotherapeutics like cisplatin on breast cancer cell lines (MCF-7 and MDA-MB-231). These studies suggest that such compounds can induce apoptosis through the activation of caspases (caspase-3, -8, and -9) and promote autophagy via increased expression of beclin-1 and mTOR inhibition .
- Effects on Colon Cancer Cells : A recent study highlighted the efficacy of novel triazine derivatives in colon cancer cell lines (DLD-1 and HT-29). The compounds led to significant increases in early and late apoptotic cells compared to controls. The activation of caspase pathways was confirmed, indicating a robust mechanism for inducing programmed cell death .
Research Findings
Recent literature has focused on the synthesis and evaluation of various triazine derivatives for their anticancer properties:
- Synthesis : The synthesis of this compound involves multi-step reactions that yield compounds with enhanced biological activity.
- In Vitro Studies : Compounds were tested against multiple cancer cell lines, showing varying degrees of effectiveness. For instance:
Q & A
Q. What synthetic methodologies are recommended for preparing 4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one?
Answer: Two primary approaches are documented:
- Rearrangement of Pyrrolooxadiazines : Pyrrolo[1,2-d][1,3,4]oxadiazines undergo thermal or acid-catalyzed rearrangement to yield the triazinone core. This method requires careful control of reaction conditions (e.g., temperature, solvent) to avoid side products .
- N-Alkylation and Cyclization : Starting from pyrrole-2-carboxamides, N-alkylation with methyl groups followed by cyclization under reflux conditions (e.g., using ethyl acetate/hexane gradients) produces the target compound. Nitrogen atmosphere and column chromatography are critical for isolating pure products .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: A multi-technique approach is essential:
Q. What initial biological screening strategies are applicable for this compound?
Answer:
- Antimicrobial Assays : Test against Gram-negative (e.g., E. coli) and fungal strains (e.g., Scedosporium spp.) using broth microdilution (MIC values). Derivatives with 4-aminophenyl substituents show enhanced activity (e.g., MIC ≤ 8 µg/mL) .
- Cytotoxicity Profiling : Employ MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize derivatives for antiviral activity?
Answer:
-
Substituent Variation : Introduce electron-withdrawing groups (e.g., halogens) at position 6 to enhance binding to viral proteases. For example, brominated analogs (e.g., 6-bromo derivatives) improve IC₅₀ values by 2–3 fold .
-
Bioisosteric Replacement : Replace the methyl group with cyclopentyl or benzyl moieties to modulate lipophilicity and pharmacokinetics .
-
Data Table : Biological Activity of Selected Derivatives
Derivative Substituent (Position) IC₅₀ (µM) Target 7a 4-Aminophenyl (6) 3.75 Dengue NS2B/NS3 7n 6-Bromo (6) 1.92 WNV NS2B/NS3
Q. How to resolve discrepancies in biological activity data across studies?
Answer:
- Replicate Experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell passage number).
- Purity Validation : Re-analyze compounds via HPLC to rule out degradation products .
- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to identify binding pose variations. For instance, methyl group orientation in the triazinone core may affect protease inhibition .
Q. What strategies address regioselectivity challenges during functionalization?
Answer:
- Hydrogen-Bond-Directed Acylation : Acylation at position 2 is favored due to intramolecular hydrogen bonding between the NH group and carbonyl oxygen. Use acetic anhydride under mild conditions (20–25°C) to achieve >90% regioselectivity .
- Ultrasound-Assisted Reactions : Enhance reaction efficiency for 3,6-diamino derivatives via ultrasound-promoted cycloaddition (30–40 kHz, 50°C) .
Q. How to design molecular probes for target identification?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
